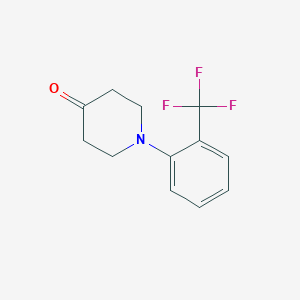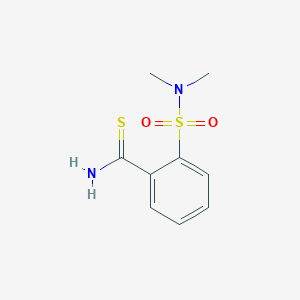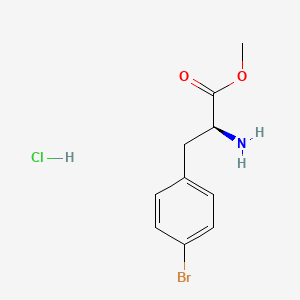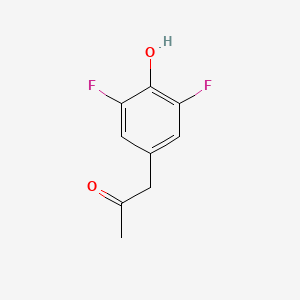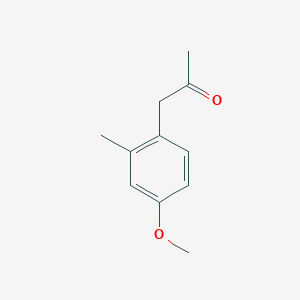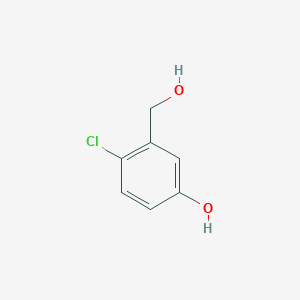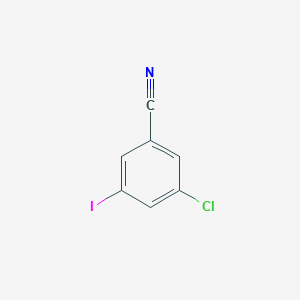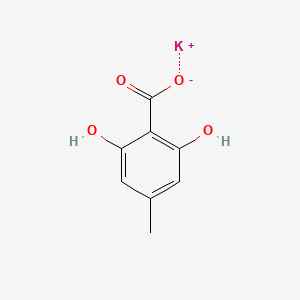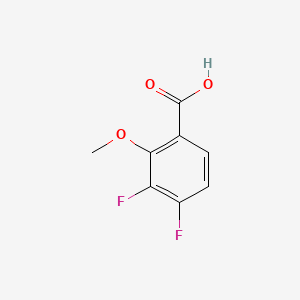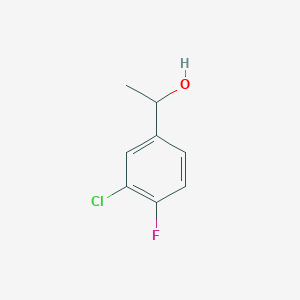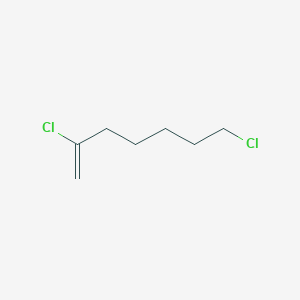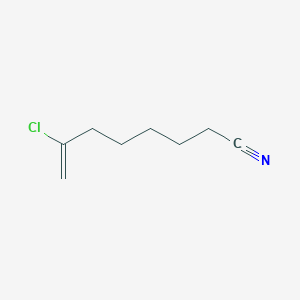![molecular formula C16H20O3 B1358959 cis-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 736136-30-4](/img/structure/B1358959.png)
cis-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Cis-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid” is a chemical compound with the molecular formula C16H20O3 . It is related to other compounds such as “cis-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid” and "CIS-2-(3-METHYLBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID" .
Molecular Structure Analysis
The molecular structure of “cis-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid” can be represented by the SMILES stringOC([C@H]1C@HCC(C2=CC(C)=CC=C2)=O)=O . The InChI code for this compound is 1S/C16H20O3/c1-11-5-4-7-13(9-11)15(17)10-12-6-2-3-8-14(12)16(18)19/h4-5,7,9,12,14H,2-3,6,8,10H2,1H3,(H,18,19)/t12-,14-/m1/s1 . Physical And Chemical Properties Analysis
The molecular weight of “cis-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid” is 260.33 . The predicted boiling point is 437.4±18.0 °C, and the predicted density is 1.122±0.06 g/cm3 . The predicted pKa value is 5.13±0.44 .科学的研究の応用
Catalytic Oxidation and Industrial Applications
Recent studies have focused on the catalytic oxidation of cyclohexene, a reaction closely related to the chemical structure of cis-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid. The oxidation process can lead to various products with different oxidation states and functional groups, which have extensive applications in the chemical industry. Advances in controlled and selective catalytic oxidation can significantly benefit industrial and academic applications, providing a valuable guide for researchers in the field (Cao et al., 2018) Read more.
Platform Chemicals and Specialty Polymers
Muconic acid (MA), with structural similarities to the molecule , is a valuable dicarboxylic acid used as a starting material for synthesizing various products and as a monomer for producing specialty polymers. Its isomeric forms, including cis,cis-MA, cis,trans-MA, and trans,trans-MA, present exciting avenues for the production of value-added chemicals and polymers. This review offers a comprehensive overview of MA's production, synthesis routes, and valorization into valuable chemicals and polymers, providing insights into the potential applications of structurally related compounds (Khalil et al., 2020) Read more.
Functional Food Ingredients
Conjugated linoleic acid (CLA), which shares structural characteristics with the compound , has been extensively studied for its biological activities. CLA, particularly its isomers cis-9,trans-11 and trans-10,cis-12, has been recognized as safe for food use and is known for its anticancer properties, ability to prevent atherosclerosis, reduce body fat, and modulate immune/inflammatory responses. The review encapsulates clinical trials and potential health concerns of CLA, offering a perspective on its applications as a functional food ingredient and the need for monitoring its efficacy and consequences (Kim et al., 2016) Read more.
作用機序
Mode of Action
Without information on the specific targets of this compound, it’s challenging to provide a detailed explanation of its mode of action. Like many carboxylic acid derivatives, it may interact with biological targets through hydrogen bonding or ionic interactions .
Pharmacokinetics
Its predicted properties include a boiling point of 4374±180 °C, a density of 1122±006 g/cm3, and a pKa of 513±044 . These properties can influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its ionization state, which can affect its interaction with targets, is likely influenced by pH due to its carboxylic acid group .
特性
IUPAC Name |
(1R,2R)-2-[2-(3-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-11-5-4-7-13(9-11)15(17)10-12-6-2-3-8-14(12)16(18)19/h4-5,7,9,12,14H,2-3,6,8,10H2,1H3,(H,18,19)/t12-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLLBHPKCWIMIB-TZMCWYRMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC2CCCCC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)C[C@H]2CCCC[C@H]2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641370 |
Source


|
| Record name | (1R,2R)-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
736136-30-4 |
Source


|
| Record name | (1R,2R)-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

